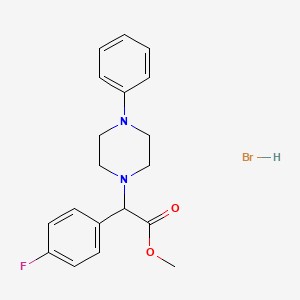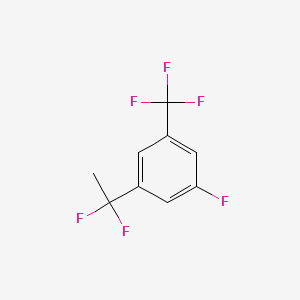
1-(1,1-Difluoroethyl)-3-fluoro-5-(trifluoromethyl)benzene
Overview
Description
1-(1,1-Difluoroethyl)-3-fluoro-5-(trifluoromethyl)benzene, commonly referred to as FDTFB, is an important organic compound used in a variety of scientific research applications. It is a colorless liquid with a boiling point of 153°C and a flash point of -23°C. FDTFB is a versatile and highly reactive compound, making it a useful tool for a variety of laboratory experiments.
Scientific Research Applications
Fluorination Processes
1-(1,1-Difluoroethyl)-3-fluoro-5-(trifluoromethyl)benzene is involved in various fluorination processes. For instance, Parsons (1972) studied the fluorination of 1,3-Bis-(trifluoromethyl)benzene, highlighting the formation of lightly fluorinated products, including 1-fluoro-2,4-bis-(trifluoromethyl)benzene, under certain conditions. This study provides insights into the mechanistic implications of fluorination reactions involving similar compounds (Parsons, 1972).
Photochemical Properties
The photochemical properties of compounds closely related to 1-(1,1-Difluoroethyl)-3-fluoro-5-(trifluoromethyl)benzene, such as 1‐fluoro‐2‐(trifluoromethyl)benzene, have been extensively studied. Al-ani (1973) explored the fluorescence spectra and quenching of singlet state emission in similar compounds, providing valuable information on their photophysical behavior (Al-ani, 1973).
Polymer Synthesis
In polymer science, the compound plays a role in the synthesis of hyperbranched poly(arylene ether)s. Banerjee et al. (2009) demonstrated the use of a trifluoromethyl-activated trifluoro monomer in producing high molecular weight polymers with excellent thermal stability and other desirable properties (Banerjee et al., 2009).
Synthetic Organic Chemistry
The compound is also significant in synthetic organic chemistry. For example, Ichikawa et al. (2002) reported on the 5-endo-trig cyclizations of 1,1-difluoro-1-alkenes, demonstrating the role of compounds like 1-(1,1-Difluoroethyl)-3-fluoro-5-(trifluoromethyl)benzene in facilitating 'anti-Baldwin' cyclizations (Ichikawa et al., 2002).
Organometallic Synthesis
In organometallic chemistry, derivatives of this compound, such as 1-bromo-3,5-bis(trifluoromethyl)benzene, have been used as starting materials. Porwisiak and Schlosser (1996) demonstrated its utility in creating various synthetically useful organometallic intermediates (Porwisiak & Schlosser, 1996).
properties
IUPAC Name |
1-(1,1-difluoroethyl)-3-fluoro-5-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F6/c1-8(11,12)5-2-6(9(13,14)15)4-7(10)3-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCMLASWVDZHJJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)F)C(F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401197284 | |
| Record name | 1-(1,1-Difluoroethyl)-3-fluoro-5-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401197284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,1-Difluoroethyl)-3-fluoro-5-(trifluoromethyl)benzene | |
CAS RN |
1138445-21-2 | |
| Record name | 1-(1,1-Difluoroethyl)-3-fluoro-5-(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1138445-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,1-Difluoroethyl)-3-fluoro-5-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401197284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[3-Methyl-5-(trifluoromethoxy)phenyl]propionic acid](/img/structure/B1390478.png)
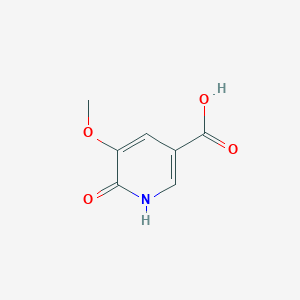
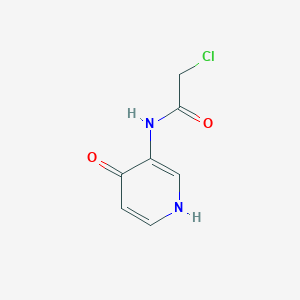
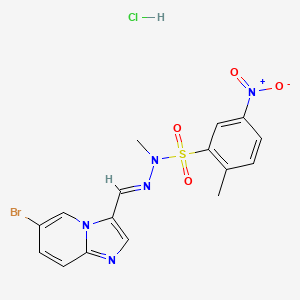
![Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1390488.png)
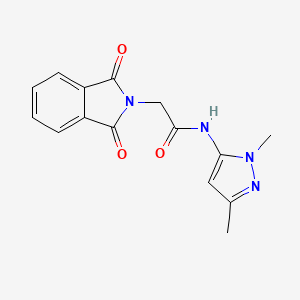
![(5R,6S)-4-Nitrobenzyl 3-((2-aminoethyl)thio)-6-((R)-1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate hydrochloride](/img/structure/B1390491.png)
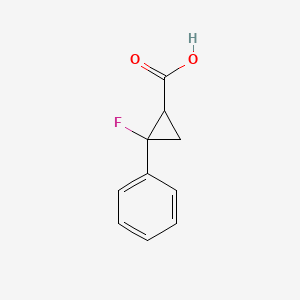
![2-((R)-3-((S)-1-Ethoxy-1-oxo-4-phenylbutan-2-ylamino)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[B]azepin-1-YL)acetic acid hydrochloride](/img/structure/B1390493.png)
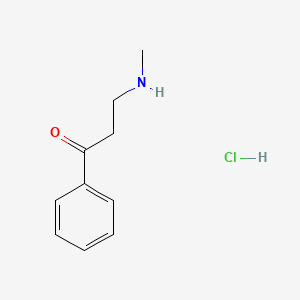
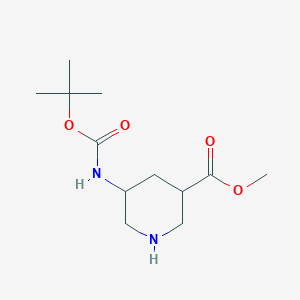
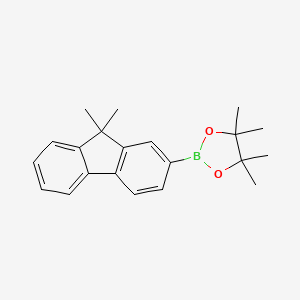
![2-(3H-imidazo[4,5-b]pyridin-2-yl)ethanamine dihydrochloride](/img/structure/B1390497.png)
